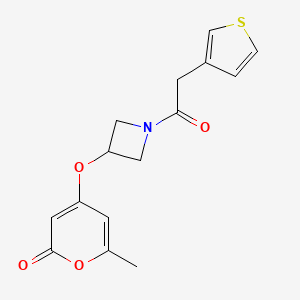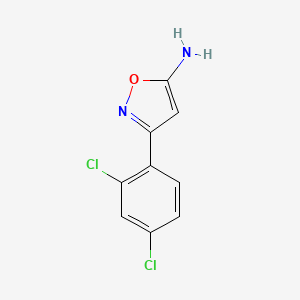![molecular formula C21H17N3O3S B2921521 N-(2-cyanophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide CAS No. 2380183-41-3](/img/structure/B2921521.png)
N-(2-cyanophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanophenyl)-N’-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide , often referred to as Compound I , is a novel heterocyclic amide derivative. It was synthesized through a N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid . The compound’s structure includes a cyano group, a hydroxy group, and a thiophene ring, making it an intriguing candidate for further investigation.
Synthesis Analysis
The synthesis of Compound I involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid. The resulting product was characterized using elemental analyses, FT-IR, 1H and 13C NMR spectroscopy, and single crystal X-ray crystallography . The crystal packing of Compound I is stabilized by C−H···N and N−H···N hydrogen bonds.
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Bis(thiophenyl)alkanediamides : A series of compounds, including structures similar to "N-(2-cyanophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide," have been synthesized. These compounds exhibit anti-inflammatory and analgesic (non-narcotic) activities, indicating potential therapeutic applications. The synthesis process involves acylating thiophene derivatives with dicarboxylic acid dichloroanhydrides to obtain the desired bisamides (Avakyan et al., 2005).
Materials Science Applications
- Electrochemical and Electrochromic Properties : Research on donor–acceptor type monomers related to thiophene structures has shown significant electrochemical activity. These studies highlight the influence of different acceptor groups on the electrochemical and electrochromic properties of polymers synthesized from these monomers. The introduction of various acceptor groups can alter the band gap and influence the color change of polymer films during oxidation and reduction processes. This has implications for developing new materials with customizable optical and electronic properties (Hu et al., 2013).
Corrosion Inhibition
- Corrosion Inhibition by Thiophene Schiff Base : A study on the corrosion inhibition properties of a synthesized thiophene Schiff base on mild steel in acidic solutions has been conducted. The compound demonstrated efficient corrosion inhibition, with effectiveness increasing with concentration. This suggests potential industrial applications in protecting metals from corrosion, highlighting the versatility of thiophene derivatives in chemical engineering and materials protection (Daoud et al., 2014).
Antimicrobial and Anticancer Properties
- Biomedical Applications : Functionalization of biodegradable polymers with amino compounds, including structures related to "this compound," has shown promising antibacterial, antioxidant, and anticancer activities. This indicates the potential for developing new biomedical materials and therapeutic agents based on these compounds (Abdelwahab et al., 2019).
Future Directions
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c22-12-16-4-1-2-5-17(16)24-21(27)20(26)23-13-18(25)14-7-9-15(10-8-14)19-6-3-11-28-19/h1-11,18,25H,13H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPBSHGCKSKXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2921445.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2921446.png)
![(5-Bromofuran-2-yl)-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2921449.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2921454.png)
![4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B2921455.png)
![Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride](/img/structure/B2921457.png)
![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride](/img/structure/B2921458.png)

![(2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone](/img/structure/B2921461.png)
